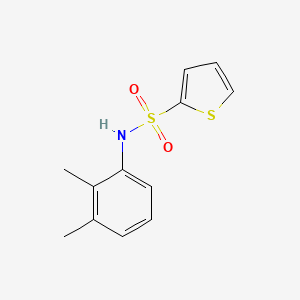

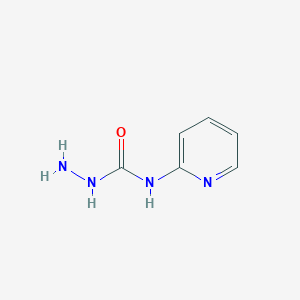

![molecular formula C18H15N3OS B2603656 2-(benzylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 537668-28-3](/img/structure/B2603656.png)

2-(benzylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(benzylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one” is a complex organic molecule. It is not widely documented, but it is related to a class of compounds known as indoles . Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds .

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as annulation or cyclization . For instance, a related compound was synthesized based on the annulation reaction between readily available 2-chloroindole-3-carbaldehydes or 3-acetyl-2-chloroindoles and guanidine nitrate using KOH as the base in refluxing EtOH medium .Scientific Research Applications

Synthesis and Derivative Formation

Synthetic Methodologies : The compound has been involved in various synthetic routes to generate pyrimido[5,4-b]indole derivatives. For instance, reactions of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates and isothiocyanates have led to the formation of various pyrimido[5,4-b]indole derivatives, highlighting the compound's utility in the synthesis of complex heterocyclic structures (Shestakov et al., 2009).

Functionalization and Reactivity : The compound's reactivity has been explored in contexts like the alkylation at sulfur atoms, showcasing its versatility in chemical transformations and the synthesis of thioxo derivatives. This reactivity underpins the potential for creating a variety of bioactive molecules and materials with specific properties (Shestakov et al., 2009).

Potential Biological Applications

Anti-inflammatory Activities : Some derivatives related to the compound have been synthesized and evaluated for their anti-inflammatory activities. For instance, thiazolo[3,2-a]pyrimidine derivatives have shown moderate anti-inflammatory activity, indicating the potential of 2-(benzylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one derivatives in medicinal chemistry applications (Tozkoparan et al., 1999).

Antimicrobial and Antitumor Activities : The structural motifs derived from this compound have been investigated for antimicrobial and antitumor activities, underscoring the significance of such compounds in the development of new therapeutic agents. For example, novel antimicrobial additives based on pyrimidine derivatives have shown very good antimicrobial effects when incorporated into polyurethane varnishes and printing ink paste (El‐Wahab et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been shown to have anti-tumor activity , suggesting that this compound may also target cancer cells.

Mode of Action

It is suggested that similar compounds inhibit the proliferation of cancer cells in a dose-dependent manner . This implies that 2-(benzylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one may interact with its targets in cancer cells, leading to changes that inhibit cell proliferation.

Biochemical Pathways

Given its potential anti-tumor activity , it is likely that this compound affects pathways related to cell proliferation and survival.

Result of Action

Similar compounds have been shown to inhibit the proliferation of cancer cells , suggesting that this compound may have similar effects.

Properties

IUPAC Name |

2-benzylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3OS/c1-21-17(22)16-15(13-9-5-6-10-14(13)19-16)20-18(21)23-11-12-7-3-2-4-8-12/h2-10,19H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTFXQXAGARZQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

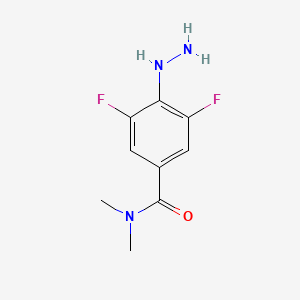

![tert-butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate](/img/structure/B2603573.png)

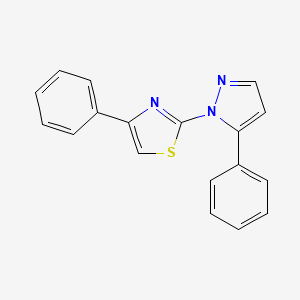

![Methyl 6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B2603578.png)

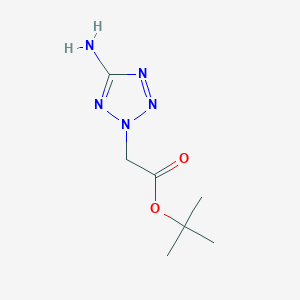

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2603582.png)

![3-Tert-butyl-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2603585.png)

![N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2603590.png)

![1-[(4-fluorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2603592.png)

![2,2-dimethyl-5-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}methylidene)-1,3-dioxane-4,6-dione](/img/structure/B2603594.png)

![1,7-dimethyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2603595.png)